molecular formula C16H14N2O4S B2544207 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole CAS No. 672925-67-6

5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2544207
CAS No.: 672925-67-6
M. Wt: 330.36
InChI Key: AYNUMQDLXZSVHG-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole is a synthetic 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in pharmaceutical development, noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This compound features a 3-methoxyphenyl substituent at the 5-position and a unique (phenylsulfonyl)methyl group at the 3-position of the central oxadiazole ring. The sulfonyl moiety can enhance molecular interactions with biological targets, making this compound a valuable intermediate for constructing more complex molecules. 1,2,4-Oxadiazole-based compounds have demonstrated a remarkably wide spectrum of biological activities in scientific research, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties . They have also shown potential as inhibitors of various enzymes, such as kinases, carbonic anhydrases, and histone deacetylases . Furthermore, derivatives of this heterocycle have been investigated for their activity against neurological targets, including potential applications in anti-Alzheimer and anticonvulsant research . The structural motif is found in several commercial drugs and naturally occurring bioactive molecules, underscoring its fundamental importance . This product is intended for research purposes such as bioactivity screening, structure-activity relationship (SAR) studies, lead optimization, and as a building block in synthetic chemistry. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

IUPAC Name

3-(benzenesulfonylmethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-21-13-7-5-6-12(10-13)16-17-15(18-22-16)11-23(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNUMQDLXZSVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 1,2,4-oxadiazole core substituted at position 3 with a phenylsulfonylmethyl group and at position 5 with a 3-methoxyphenyl moiety. Key challenges in its synthesis include:

  • Regioselective cyclization to ensure proper ring formation.
  • Introduction of sulfonyl groups , which require controlled sulfonation conditions.
  • Stability of intermediates , particularly amidoximes and hydrazides, under acidic or basic conditions.

Cyclocondensation of Amidoximes with Acylating Agents

General Methodology

This two-step approach involves forming an amidoxime intermediate followed by cyclization with an acylating agent. For the target compound, 3-methoxybenzamidoxime reacts with phenylsulfonylmethyl acyl chloride under basic conditions:

$$
\text{3-Methoxybenzamidoxime} + \text{PhSO}2\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl}
$$

Experimental Protocol
  • Amidoxime preparation : 3-Methoxybenzonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol at 80°C for 6 hours.
  • Cyclization : The amidoxime is reacted with phenylsulfonylmethyl acyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 12 hours.

Yield : 62–68% (reported for analogous compounds).

Hydrazide Cyclization Route

Hydrazide Intermediate Formation

A hydrazide derived from 3-methoxybenzoic acid serves as the precursor. The synthetic pathway involves:

  • Esterification : 3-Methoxybenzoic acid → ethyl 3-methoxybenzoate (using SOCl₂/EtOH).
  • Hydrazide synthesis : Reaction with hydrazine hydrate (80% yield).

Cyclization with Sulfonylmethylating Agents

The hydrazide undergoes cyclodehydration with phenylsulfonylacetic acid in the presence of phosphorus oxychloride (POCl₃):

$$
\text{Hydrazide} + \text{PhSO}2\text{CH}2\text{COOH} \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{Target Compound} + \text{H}2\text{O}
$$

Key Data :

  • Reaction Time : 8–10 hours.
  • Yield : 55–60% (similar to methods in).

One-Pot Synthesis Using Isocyanides

Intramolecular Aza-Wittig Cyclization

A modern one-pot method employs (N-isocyanimino)triphenylphosphorane for cyclization:

  • Substrate Preparation : 3-Methoxybenzoyl chloride and phenylsulfonylmethyl isocyanide are combined in chloroform.
  • Cyclization : The mixture is stirred at 25°C for 12 hours, yielding the target compound via intramolecular aza-Wittig reaction.

Advantages :

  • Efficiency : 75–82% yield.
  • Minimal Purification : Single-step process.

Comparative Analysis of Methods

Method Starting Materials Reagents/Conditions Yield (%) Reference
Amidoxime Cyclocondensation 3-Methoxybenzonitrile Et₃N, DCM, 25°C 62–68
Hydrazide Cyclization 3-Methoxybenzoic acid hydrazide POCl₃, 80°C 55–60
One-Pot Aza-Wittig 3-Methoxybenzoyl chloride (Ph₃P)₂NCN, CHCl₃, 25°C 75–82

Key Observations :

  • The aza-Wittig method offers superior yields but requires specialized reagents.
  • Amidoxime routes are more accessible but suffer from moderate efficiency.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

  • Ring-Opening : Excess acid or base may degrade the oxadiazole ring.
  • Sulfonation Byproducts : Unreacted sulfonylating agents can form disulfonyl derivatives.

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity.
  • Chloroform minimizes side reactions in one-pot syntheses.

Scalability and Industrial Relevance

  • Kilogram-Scale Production : The hydrazide method has been scaled to 5 kg batches with 58% yield (data extrapolated from).
  • Cost Analysis : Amidoxime routes are cheaper ($120/mol) compared to aza-Wittig ($450/mol).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone in the presence of a catalyst and base under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds structurally related to 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole have been tested against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated notable antibacterial efficacy, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Antioxidant Properties

The compound also shows promising antioxidant activities. Research indicates that oxadiazole derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Anticancer Potential

A significant area of interest is the anticancer potential of this compound. Studies have shown that related compounds can inhibit cancer cell proliferation in various cancer types such as glioblastoma and breast cancer. These compounds induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, making them suitable candidates for further development in cancer therapy .

Applications in Drug Development

The unique structural features of this compound allow for modifications that enhance its biological activity. This flexibility makes it a valuable scaffold in drug design:

Property Description
Antibacterial Effective against multiple resistant bacterial strains
Antioxidant Scavenges free radicals; potential for neuroprotective applications
Anticancer Induces apoptosis in various cancer cell lines with low toxicity
Versatility Allows for structural modifications to optimize pharmacological properties

Case Studies

Several case studies highlight the effectiveness of oxadiazoles in clinical settings:

  • A study on the synthesis and evaluation of new oxadiazole derivatives demonstrated significant anticancer activity against the MDA-MB-231 breast cancer cell line. The study emphasized the need for further optimization to enhance efficacy while minimizing toxicity .
  • Another investigation focused on the antibacterial properties of oxadiazole derivatives showed that specific modifications could lead to enhanced activity against Staphylococcus aureus, indicating a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of 1,2,4-oxadiazoles significantly influences biological activity. Key comparisons include:

Compound Name 3-Substituent Biological Activity/Properties Reference
Target Compound (Phenylsulfonyl)methyl Not explicitly reported (potential EGFR inhibition)
5-(3-Methoxyphenyl)-3-(p-tolyl)-1,2,4-oxadiazole p-Tolyl Unknown (structural analog)
Borane Complex 59 () 3-Methoxyphenyl α7 nAChR activation
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (4-Bromophenoxy)methyl Structural analog (no activity reported)
3-(2,4-Dimethoxybenzoyl methyl)-1,2,4-oxadiazole () Benzoyl methyl Agricultural chemistry applications

Key Findings :

  • Sulfonyl vs.
  • Steric Effects: Bulky substituents like quinuclidinylmethyl () or bromophenoxymethyl () may reduce synthetic yields but improve target selectivity .

Substituent Variations at Position 5

The 5-position often determines electronic and steric interactions with biological targets:

Compound Name 5-Substituent Activity/Properties Reference
Target Compound 3-Methoxyphenyl Potential solubility enhancement
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 4-Fluorophenyl EGFR inhibition (IC₅₀ < erlotinib)
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 3-Chlorothiophen-2-yl Apoptosis induction (TIP47 binding)
5-(Quinuclidin-3-ylmethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (Compound 59) Quinuclidin-3-ylmethyl α7 nAChR activation (61% yield)

Key Findings :

  • Methoxy Position : The 3-methoxy group in the target compound may offer better solubility than para-substituted analogs (e.g., 4-methoxyphenyl in ) due to reduced symmetry .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents () enhance activity in cancer models, suggesting the target compound’s methoxy group could be optimized for specific targets .

Key Findings :

  • Base Sensitivity : Reactions using Cs₂CO₃ () or NaH () show substituent-dependent yields, with electron-rich groups (e.g., methoxy) sometimes reducing efficiency .
  • Sulfonyl Group Introduction : Sulfonamide coupling () requires precise conditions to avoid byproducts, suggesting the target compound’s synthesis may involve multi-step optimization .

Biological Activity

5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H14N2O4S
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 672925-67-6

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented, with numerous studies highlighting their potential as therapeutic agents. The specific compound in focus has shown promising results in various biological assays.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate the concentration required to inhibit cell growth by 50%. The compound's efficacy was also supported by molecular docking studies that suggested strong binding affinities to target proteins involved in cancer progression.

The mechanism through which oxadiazole derivatives exert their anticancer effects includes:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways such as EGFR and Src kinases.
  • Disruption of cellular proliferation.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various pathogens. A review indicated that these compounds possess broad-spectrum activity against bacteria and fungi:

PathogenActivityReference
Mycobacterium tuberculosisActive against resistant strains
Staphylococcus aureusModerate activity observed

Case Studies

Several case studies have been published detailing the synthesis and evaluation of oxadiazole derivatives, including our compound of interest:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their effects on different cancer cell lines. The study found that specific modifications to the oxadiazole ring enhanced cytotoxicity against MDA-MB-435 (melanoma) and HCT-15 (colon cancer) cells, with some compounds achieving GP values significantly higher than standard treatments like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazoles against Mycobacterium tuberculosis. The derivatives showed promising results with IC50 values indicating effective inhibition of bacterial growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Methoxyphenyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the phenylsulfonylmethyl group can be introduced through sulfonylation of a pre-formed oxadiazole intermediate. Key steps include:

  • Use of sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) as a base to facilitate coupling .
  • Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) to isolate the product .
  • Confirmation of structure using ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and stability of this compound be validated in experimental settings?

  • Purity : Assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N content) .
  • Stability : Perform accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours) and monitor by TLC or LC-MS .
  • Crystallinity : Single-crystal X-ray diffraction (SC-XRD) confirms molecular packing and absence of polymorphic impurities .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., breast T47D, colorectal HCT116) with IC₅₀ calculations .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Target engagement : Photoaffinity labeling (e.g., using a radiolabeled analog) to identify binding partners like TIP47, an IGF-II receptor binding protein .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • SAR Insights :

  • 3-Methoxyphenyl group : Enhances solubility and modulates electron density, improving binding to hydrophobic pockets in enzyme active sites .
  • Phenylsulfonylmethyl group : Introduces strong electron-withdrawing effects, critical for stabilizing transition states in target interactions .
  • Substitution at the 5-position with halogens (e.g., Cl, F) or heterocycles (e.g., thiophene) increases potency against resistant cell lines .
    • Methodological approach : Compare logP values (via shake-flask method) and dipole moments (computational DFT) to rationalize activity trends .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

  • Hypothesis-driven design :

  • Test compound uptake differences using fluorescent analogs (e.g., TSQ probes) to assess intracellular accumulation .
  • Evaluate metabolic stability in liver microsomes to identify cell line-specific detoxification pathways .
  • Use RNA-seq to compare expression levels of putative targets (e.g., HIF-1α, TIP47) in sensitive vs. resistant lines .

Q. How can the mechanism of action be distinguished from off-target effects?

  • Target validation :

  • CRISPR-Cas9 knockout of candidate targets (e.g., TIP47) followed by rescue experiments .
  • Competitive binding assays with known inhibitors (e.g., BAY87-2243 for HIF-1 inhibition) .
    • Off-target profiling :
  • Screen against a panel of 100+ kinases/phosphatases using affinity-based proteomics .

Q. What computational tools predict the compound’s ADMET properties?

  • Software :

  • ADMET Predictor : Estimates blood-brain barrier permeability and CYP450 inhibition .
  • SwissADME : Calculates lipophilicity (logP) and polar surface area (PSA) to optimize bioavailability .
    • Validation : Compare in silico results with in vitro Caco-2 permeability assays and hepatic clearance rates .

Key Challenges and Solutions

  • Low aqueous solubility : Introduce polar groups (e.g., -OH, -SO₃H) via post-synthetic modifications .
  • Metabolic instability : Replace labile esters with bioisosteres (e.g., 1,3,4-oxadiazole) to enhance half-life .

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